molecular formula C₁₇₁H₂₉₈N₅₀O₅₆ B612622 183598-56-3 CAS No. 183598-56-3

183598-56-3

Cat. No.: B612622
CAS No.: 183598-56-3
M. Wt: 3950.52
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Description

Contextual Significance of Leptin-Derived Peptides in Metabolic and Endocrine Systems Research

Leptin, a 16 kDa polypeptide hormone primarily synthesized by adipose tissue, is a cornerstone in the regulation of energy balance. mdpi.com It signals the status of fat stores to the brain, influencing food intake and energy expenditure. frontiersin.orgresearchgate.net Beyond its role in appetite control, leptin's influence extends to a wide array of physiological processes, including reproduction, immune function, bone formation, and angiogenesis. frontiersin.orgscielo.br The discovery of leptin has fundamentally shifted the understanding of adipose tissue from a passive energy storage site to a dynamic endocrine organ. scielo.br

The multifaceted nature of leptin has spurred research into its structure-function relationship, with a particular focus on identifying specific regions of the protein responsible for its diverse biological activities. This has led to the investigation of leptin peptide fragments, smaller sections of the full-length hormone. The rationale behind this approach is that these fragments may retain specific biological activities of the parent molecule, potentially offering more targeted therapeutic interventions with fewer side effects. The study of these fragments is crucial for dissecting the complex signaling pathways of leptin and for the development of novel therapeutic agents for metabolic and endocrine disorders. nih.govresearchgate.net

The Role of Specific Leptin Fragments in Biological Inquiry: Focus on 183598-56-3 (Leptin (22-56), human)

Among the various leptin fragments studied, Leptin (22-56), human , with the CAS number This compound , has emerged as a significant subject of investigation. glpbio.comcpcscientific.com This 35-amino acid fragment corresponds to the N-terminal region of the human leptin protein. researchgate.netcpcscientific.com Research has indicated that this fragment possesses distinct biological activities, separate from the full-length leptin molecule.

Initial studies demonstrated that Leptin (22-56) can inhibit food intake when administered centrally in rats, suggesting that a key satiety-inducing region of leptin resides within this N-terminal sequence. researchgate.netoup.com This finding was significant as it opened the possibility of developing smaller, more easily synthesized molecules that could mimic the appetite-suppressing effects of leptin. researchgate.net Furthermore, research has shown that Leptin (22-56) can depolarize neurons in the paraventricular nucleus of the hypothalamus, a critical brain region for energy homeostasis. ruixibiotech.com

In addition to its effects on energy balance, Leptin (22-56) has been implicated in other physiological processes. For instance, it has been shown to enhance the proliferative activity of both normal myometrium and myoma cells in primary culture, suggesting a potential role in uterine tissue growth. nih.govwatsonbio.com However, it does not appear to affect the proliferation of cultured adrenocortical cells, although it does inhibit corticosterone (B1669441) production. glpbio.comchembk.com This highlights the cell-specific actions of this particular leptin fragment.

Conversely, other studies have indicated that some of leptin's effects are not replicated by the 22-56 fragment. For example, research on the neuroprotective actions of leptin against amyloid-β induced toxicity found that while another fragment, leptin (116-130), showed protective effects, leptin (22-56) did not. oup.com This underscores the concept that different domains of the leptin molecule are responsible for its varied functions.

Summary of Investigated Biological Activities of Leptin (22-56)
Biological EffectObservationExperimental ModelReference
Food IntakeInhibitionRats (central administration) researchgate.netoup.com
Hypothalamic Neuron ActivityDepolarization of paraventricular nucleus neuronsRats ruixibiotech.com
Uterine Cell ProliferationEnhanced proliferation of myometrium and myoma cellsPrimary culture nih.govwatsonbio.com
Adrenocortical Cell FunctionInhibition of corticosterone production, no effect on proliferationCultured rat adrenocortical cells glpbio.comchembk.com
NeuroprotectionNo protective effect against amyloid-β induced toxicityCultured hippocampal neurons oup.com

Evolution of Research Perspectives on Peptide Hormone Fragments and Their Functional Implications

The study of peptide hormone fragments like Leptin (22-56) reflects a broader evolution in biomedical research. Initially, peptide hormones were often viewed as single entities with a holistic set of functions. However, as our understanding of protein structure and function has deepened, so has the appreciation for the modular nature of these molecules. It is now widely recognized that specific domains or fragments of a peptide hormone can be responsible for distinct biological activities. researchgate.net

This shift in perspective has been driven by several factors. Advances in peptide synthesis and purification have made it easier to produce and study specific fragments. nih.gov Furthermore, the development of sophisticated in vitro and in vivo models has allowed for the detailed characterization of the biological effects of these fragments. researchgate.net

The functional implications of this research are profound. By identifying the specific regions of a hormone responsible for its various actions, researchers can develop more targeted therapies. For example, a fragment that retains the beneficial metabolic effects of a hormone without its unwanted side effects would be a highly desirable therapeutic candidate. The investigation of leptin fragments for obesity and related metabolic dysfunctions is a prime example of this approach. nih.gov

Properties

CAS No.

183598-56-3

Molecular Formula

C₁₇₁H₂₉₈N₅₀O₅₆

Molecular Weight

3950.52

sequence

One Letter Code: VPIQKVQDDTKTLIKTIVTRINDISHTQSVSSKQK

Origin of Product

United States

Advanced Methodologies in Peptide Synthesis and Derivatization of Leptin 22 56

Solid-Phase Peptide Synthesis Optimization for 183598-56-3

The primary method for producing synthetic peptides like Leptin (22-56) is Solid-Phase Peptide Synthesis (SPPS). silantes.comnih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. silantes.comwikipedia.org The process begins at the C-terminus of the peptide and proceeds towards the N-terminus. wikipedia.org

Key aspects of optimizing SPPS for a relatively long peptide such as Leptin (22-56) include:

Choice of Resin: Resins with good swelling properties are crucial for efficient synthesis.

Protecting Group Strategy: Temporary protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl), are used to prevent unwanted side reactions on the amino group of the incoming amino acid. nih.govwikipedia.org These are removed at each cycle to allow for the next amino acid to be coupled. Permanent protecting groups are used for reactive amino acid side chains and are removed only at the final cleavage step. wikipedia.org

Coupling Reagents: Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are commonly used to activate the carboxyl group of the incoming amino acid, facilitating the formation of the peptide bond. wikipedia.orgthermofisher.com

Monitoring and Overcoming Aggregation: For peptides longer than 20 amino acids, aggregation of the growing chain can be a significant issue, leading to incomplete reactions and lower purity of the final product. nih.gov Strategies to mitigate this include using specialized resins and solvents, and in some cases, incorporating "difficult sequence" disruption strategies.

The synthesis of Leptin (22-56) involves the sequential coupling of its 35 constituent amino acids, as detailed in the sequence table below.

Table 1: Amino Acid Sequence of Human Leptin (22-56)

PositionAmino Acid (Three-Letter Code)Amino Acid (One-Letter Code)
22ValineV
23ProlineP
24IsoleucineI
25GlutamineQ
26LysineK
27ValineV
28GlutamineQ
29Aspartic AcidD
30Aspartic AcidD
31ThreonineT
32LysineK
33ThreonineT
34LeucineL
35IsoleucineI
36LysineK
37ThreonineT
38IsoleucineI
39ValineV
40ThreonineT
41ArginineR
42IsoleucineI
43AsparagineN
44Aspartic AcidD
45IsoleucineI
46SerineS
47HistidineH
48ThreonineT
49GlutamineQ
50SerineS
51ValineV
52SerineS
53SerineS
54LysineK
55GlutamineQ
56LysineK

Source: qyaobio.com

Chemoenzymatic and Ligated Approaches for Fragment Elongation and Analog Generation

While SPPS is a powerful tool, chemoenzymatic and ligation strategies offer alternative and sometimes advantageous routes for peptide synthesis, especially for very long peptides or for creating specific analogs.

Chemoenzymatic synthesis combines chemical synthesis of peptide fragments with the use of enzymes to ligate (join) them together. This can be a more efficient approach for producing large proteins.

Expressed Protein Ligation (EPL) is a powerful ligation technique. In one study related to the full-length leptin protein, EPL was used to incorporate a reactive group at the C-terminus. acs.orgnih.gov This involved expressing a portion of the protein in a biological system and then chemically ligating a synthetic peptide to it. This method allows for the site-specific introduction of modifications that would be difficult to achieve through purely chemical or biological means. acs.org

Site-Specific Modifications and Bioconjugation Strategies for Research Applications

Modifying peptides like Leptin (22-56) with specific labels or tags is essential for their use in various research applications. nih.govnih.gov These modifications can provide insights into the peptide's mechanism of action, localization, and interactions with other molecules.

Isotopic Labeling for Mechanistic Investigations

Isotopic labeling involves replacing certain atoms in the peptide with their heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, or ¹⁴N with ¹⁵N). sb-peptide.com This creates a "heavy" version of the peptide that is chemically identical to the natural "light" version but can be distinguished by mass spectrometry. sb-peptide.com

Applications in Research:

Quantitative Proteomics: Stable Isotope Labeled (SIL) peptides are used as internal standards for the absolute quantification of their unlabeled counterparts in complex biological samples. sb-peptide.com

NMR Spectroscopy: Peptides labeled with ¹³C and ¹⁵N are essential for nuclear magnetic resonance (NMR) studies to determine their three-dimensional structure and dynamics. nih.gov

Isotopically labeled amino acids, protected for use in SPPS, are commercially available, allowing for their precise incorporation at specific positions within the synthetic peptide chain. silantes.com Recombinant expression in minimal media containing isotopically labeled nutrients is another method to produce uniformly labeled peptides. nih.gov

Fluorescent and Affinity Tagging for Molecular Probes

Attaching fluorescent dyes or affinity tags to a peptide transforms it into a molecular probe, enabling its detection and study within cellular systems.

Fluorescent Tagging: A fluorescent molecule can be conjugated to the peptide, allowing researchers to visualize its location and movement within cells or tissues using fluorescence microscopy. For instance, a study on the leptin receptor utilized a fluorescently labeled leptin-d2 as an energy acceptor in a binding assay. nih.gov

Affinity Tagging: An affinity tag, such as biotin, can be attached to the peptide. This allows for the specific isolation of the peptide and any interacting partners from a complex mixture using affinity chromatography.

A general strategy for site-specific labeling involves a two-step ligation process. For example, a reactive group can be introduced at a specific site on the peptide, which is then chemoselectively reacted with a label of interest, such as a fluorescent dye or a radiolabel. acs.orgnih.gov

Purification and Characterization of Synthetic this compound for Research Purity

After synthesis, the crude peptide must be purified to remove byproducts, truncated sequences, and residual chemicals. High-purity is essential for reliable research findings.

Purification:

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides. nih.gov The crude peptide mixture is passed through a column containing a nonpolar stationary phase (like C18), and the peptides are eluted with a gradient of increasing organic solvent (typically acetonitrile) in water. nih.gov Fractions are collected and analyzed for purity.

Characterization:

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the purified peptide, ensuring that the correct sequence was synthesized. nih.gov

Analytical HPLC: This is used to determine the purity of the final product by showing a single, sharp peak for the desired peptide. nih.gov

Amino Acid Analysis: This method can be used to confirm the amino acid composition of the synthetic peptide. canadapeptide.com

Commercial suppliers of Leptin (22-56) typically provide data from HPLC and MS to certify the purity and identity of the product. medchemexpress.com A research-grade purity of ≥98% is often required for biological studies. gtpeptide.com

Molecular Structure and Conformational Dynamics of Leptin 22 56 Analogues

Spectroscopic Analysis of Secondary and Tertiary Structures

Spectroscopic techniques are pivotal in determining the three-dimensional structure of peptides and proteins in solution. For compound 183598-56-3, these methods offer insights into its folding and conformational flexibility, which are intimately linked to its biological function.

Circular Dichroism (CD) Spectroscopy for Helicity and Folding Characterization

Circular dichroism (CD) spectroscopy is a powerful method for characterizing the secondary structure of proteins and peptides by measuring the differential absorption of left and right circularly polarized light. nottingham.ac.uk The resulting spectrum provides a signature of the peptide's secondary structural elements, such as α-helices and β-sheets.

Table 1: Spectroscopic Data for this compound
TechniqueParameterFindingReference
Circular Dichroism (CD) SpectroscopySecondary StructureStudies have been conducted, but specific data on helicity and folding for this fragment are not publicly detailed. researchgate.net
Nuclear Magnetic Resonance (NMR)Solution ConformationSpecific NMR structural data for the this compound fragment are not available in the public domain.N/A

Nuclear Magnetic Resonance (NMR) Studies for Solution Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the high-resolution three-dimensional structure of peptides and proteins in solution, providing detailed information about atomic-level conformation and dynamics. nih.gov

To date, specific NMR structural studies dedicated to the this compound fragment have not been reported in the available scientific literature. While NMR has been employed to study the full-length leptin and its interactions, the conformational details of the isolated 22-56 fragment remain to be elucidated by this method. nih.gov

X-ray Crystallography of this compound and Its Complexes

X-ray crystallography provides atomic-resolution three-dimensional structures of molecules in their crystalline state. nih.gov This technique has been instrumental in understanding the architecture of the full-length leptin protein. nih.govbioscientifica.comebi.ac.uk

Currently, there are no published X-ray crystal structures for the this compound fragment, either in isolation or in a complex with a receptor. The inherent flexibility of smaller peptide fragments often poses a significant challenge to crystallization. The existing crystallographic data pertains to a mutant of the full-length human leptin (leptin-E100), which revealed a four-helix bundle structure characteristic of the long-chain helical cytokine family. nih.govebi.ac.uk This structural information for the parent protein provides a contextual framework but does not offer direct insight into the specific conformation of the 22-56 fragment.

Table 2: Crystallographic Data for Leptin Analogues
CompoundPDB IDResolution (Å)Key Structural FeatureReference
Human Leptin (W100E Mutant)1AX82.4Four-helix bundle bioscientifica.com
This compoundNo crystallographic data availableN/A

Computational Modeling and Molecular Dynamics Simulations of this compound

Computational approaches, including predictive modeling and molecular dynamics (MD) simulations, are invaluable for exploring the conformational landscape and dynamic behavior of peptides. plos.orgplos.orgnih.govnih.gov

Predictive Modeling of Conformational Ensembles

Predictive modeling can be used to generate plausible three-dimensional structures of peptides based on their amino acid sequence and known structures of homologous proteins. While extensive modeling has been performed on the full-length leptin and its interaction with its receptor, specific predictive models for the conformational ensemble of the isolated this compound fragment are not described in the current literature. nih.govresearchgate.net Such models would be instrumental in hypothesizing its structure in the absence of experimental data.

Dynamics of Peptide Flexibility and Structural Transitions

Molecular dynamics simulations can provide a detailed picture of the flexibility and structural transitions of peptides over time. nih.gov MD studies on the full-length leptin have revealed insights into its unfolding pathways and the dynamic nature of certain regions. nih.gov For instance, simulations have suggested that the region between residues 25 and 42 of the full-length leptin may adopt interconverting secondary structures, indicating it could be an intrinsically disordered region. nih.gov This finding is directly relevant to the this compound fragment, which encompasses this dynamic segment. However, dedicated MD simulations focusing solely on the this compound peptide to characterize its intrinsic flexibility and conformational transitions have not been specifically reported.

Table 3: Computational Modeling Data for Leptin and its Fragments
TechniqueSubjectKey FindingReference
Molecular DynamicsFull-length LeptinThe region of residues 25-42 exhibits dynamic behavior and potential intrinsic disorder. nih.gov
Predictive Modeling/MDThis compoundNo specific computational studies are publicly available for the isolated fragment.N/A

Receptor Interactions and Ligand Binding Dynamics of Leptin 22 56

Elucidation of Binding Affinity and Specificity with Leptin Receptor Isoforms (Ob-Rs)

The characterization of the binding affinity and specificity of a ligand like Leptin (22-56) to its receptor is fundamental to understanding its biological function. This is typically achieved using advanced biophysical techniques that can measure the kinetic and thermodynamic properties of the interaction.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. It provides kinetic data by monitoring the association rate (kₐ) and dissociation rate (kₑ) of a ligand binding to a receptor immobilized on a sensor surface. The ratio of these rates (kₑ/kₐ) yields the equilibrium dissociation constant (Kₑ), a measure of binding affinity where a lower Kₑ value indicates a stronger interaction.

While SPR has been extensively used to characterize the binding of full-length leptin to its receptor, specific SPR kinetic data for the Leptin (22-56) fragment is not prominently available in published scientific literature. For context, studies on full-length leptin have reported Kₑ values for its interaction with the soluble leptin receptor ectodomain ranging from 0.2 to 15 nM, highlighting a high-affinity interaction. frontiersin.org

Table 1: Representative Binding Kinetics of Full-Length Human Leptin with Leptin Receptor (Ob-R) Determined by SPR

Note: This data is for the full-length protein and is provided for context, as specific data for the 22-56 fragment is not available in the cited literature.

LigandAnalyteAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₑ) (s⁻¹)Dissociation Constant (Kₑ) (nM)Reference
Full-Length LeptinLeptin Receptor (Ob-R)Data not specifiedData not specified0.2 - 1.5 frontiersin.org

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the key thermodynamic parameters of the interaction: the binding enthalpy (ΔH), binding entropy (ΔS), and the stoichiometry of binding (n). These parameters provide insight into the forces driving the interaction, such as hydrogen bonding and hydrophobic interactions.

Similar to the kinetic data, specific thermodynamic characterization of the Leptin (22-56) fragment binding to Ob-R via ITC has not been detailed in the available research. ITC studies on the broader leptin-receptor system help to understand the complex nature of cytokine receptor binding. The lack of specific data for the 183598-56-3 fragment indicates a gap in the full biophysical understanding of its interaction compared to the parent molecule.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Identification of Key Residues and Motifs in this compound Crucial for Receptor Recognition

The full-length leptin molecule interacts with its receptor through three distinct binding sites, designated I, II, and III. nih.govmdpi.com While site II is considered essential for the initial high-affinity binding to the receptor's CRH2 domain, site III is critically involved in the subsequent conformational changes required for receptor activation and signaling. nih.govfrontiersin.orgmdpi.com

Notably, a key sequence identified as part of binding site III is located within the Leptin (22-56) fragment. frontiersin.orgmdpi.com This motif, comprising the amino acids Leucine-Aspartic acid-Phenylalanine-Isoleucine at positions 39-42 (LDFI), is considered fundamental for ObR activation. mdpi.com The presence of this crucial activating motif within the this compound sequence suggests that this fragment retains a structurally important region for interacting with the immunoglobulin-like domain (Ig-like domain) of the leptin receptor, a necessary step for initiating a biological response. frontiersin.orgmdpi.com Therefore, the 39-LDFI-42 sequence can be considered a key motif within Leptin (22-56) for receptor recognition and modulation.

Mechanisms of Receptor Activation or Modulation by Leptin (22-56)

The precise mechanism by which Leptin (22-56) affects the leptin receptor is complex, with studies pointing towards a context-dependent role that may include agonism or other forms of modulation.

Early research identified the fragment, under the name OBGRP 22-56, as a potent satiety factor. researchgate.net Central administration of this 35-amino acid peptide in rats was shown to significantly and reversibly inhibit food intake, suggesting it acts as an agonist that can mimic the anorexigenic effects of the full-length hormone. researchgate.netresearchgate.net Several sources refer to Leptin (22-56) as a synthetic leptin receptor agonist. nih.govresearchgate.net This agonist activity would theoretically involve binding to and activating the Ob-Rb receptor, triggering downstream signaling cascades like the JAK2/STAT3 pathway, which in turn modulates the expression of neuropeptides to reduce appetite. nih.govresearchgate.net

However, the picture is nuanced. The region contained within Leptin (22-56), specifically binding site III, is also a target for modification to create leptin antagonists. frontiersin.org Mutating this site in the full-length protein can abolish signaling without preventing receptor binding. This implies that the fragment, while containing an activating region, might not be sufficient on its own for robust, complete receptor activation in all cellular environments, potentially acting as a partial agonist or even a modulator of receptor function. For instance, one study noted that while another leptin fragment (116-130) showed activity, Leptin (22-56) was found to be less active in studies of hippocampal long-term potentiation (LTP). bna.org.uk

Investigating Potential Allosteric Sites and Binding Partners

Allosteric modulators bind to a receptor at a site distinct from the primary (orthosteric) binding site, altering the receptor's affinity or efficacy for the endogenous ligand. Based on available scientific literature, there is currently no evidence to suggest that the Leptin (22-56) fragment functions as an allosteric modulator of the leptin receptor. medchemexpress.com Its key functional motif (39-LDFI-42) corresponds to a known orthosteric binding site (Site III) on the parent leptin molecule. frontiersin.orgmdpi.com

Furthermore, research has not identified alternative binding partners for Leptin (22-56) beyond the leptin receptor itself. Its biological effects, such as the inhibition of food intake and influence on neuronal firing rates, are attributed to its interaction with the leptin receptor system. researchgate.netdiabetes-mellitus.org

Table of Compound Names

CAS NumberCommon Name / Synonym
This compoundLeptin (22-56), human
OBGRP(22-56)

Cellular and Subcellular Activities of Leptin 22 56 in Preclinical Models

Impact on Cellular Signaling Pathways in In Vitro Systems

The interaction of Leptin (22-56) with cellular signaling pathways has been explored to understand the molecular mechanisms underlying its observed physiological effects. These investigations have primarily focused on its influence on intracellular signaling cascades and its potential to modulate gene and protein expression.

Research into the direct effects of Leptin (22-56) on intracellular signaling has yielded specific findings regarding its action on neuronal cells. A key study by Powis and colleagues (1998) demonstrated that Leptin (22-56) directly depolarizes neurons in the paraventricular nucleus (PVN) of the rat hypothalamus. nih.gov This effect was found to be dose-dependent and was mediated by an increase in a nonspecific cation conductance. nih.gov The depolarization of these neurons suggests a potential role for this leptin fragment in the central regulation of physiological processes. nih.gov

While full-length leptin is known to activate several major signaling pathways, including Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3), insulin (B600854) receptor substrate/phosphatidylinositol 3 kinase (PI3K), and mitogen-activated protein kinase (MAPK), the specific involvement of these cascades in the action of Leptin (22-56) is not as well-defined. nih.gov Some evidence suggests that the fragment's effects may be mediated through several isoforms of the leptin receptor (Ob-Rs). nih.govahajournals.orgnih.gov However, one study using a quantitative in vitro assay for leptin receptor activation concluded that Leptin (22-56) does not act directly through the long-form leptin receptor (Ob-Rb). nih.gov This suggests that the fragment might interact with different receptor isoforms or employ alternative signaling mechanisms compared to the full-length hormone.

Table 1: Observed Effects of Leptin (22-56) on Intracellular Signaling

Cellular SystemObserved EffectProposed MechanismReference
Rat Hypothalamic Paraventricular Nucleus (PVN) NeuronsDose-related depolarizationIncrease in a nonspecific cation conductance nih.gov

Currently, there is a lack of published studies specifically investigating the global gene expression or proteomic profiles of cells in direct response to treatment with Leptin (22-56).

For context, studies on full-length leptin have shown that it can regulate the expression of various genes. For instance, in the hypothalamus, leptin activates pro-opiomelanocortin (POMC) neurons and induces the expression of FOS and SOCS3. abcepta.com In human and mouse adipocytes, a correlation has been established between the expression of the transcription factor FOSL2 and the leptin gene (LEP). jci.org Furthermore, proteomic profiling of extracellular vesicles from breast cancer cells treated with full-length leptin revealed an enrichment of proteins related to mitochondrial machinery. nih.govnih.gov These findings for the full-length hormone highlight potential areas of investigation for the Leptin (22-56) fragment, although it cannot be assumed that the fragment will have similar effects.

Investigation of Intracellular Signaling Cascade Modulation

Effects on Specific Cellular Functions and Phenotypes in In Vitro Studies

In vitro studies have provided evidence for the direct effects of Leptin (22-56) on the functions of specific cell types, including adrenocortical and hematopoietic cells.

Leptin (22-56) has been shown to have a direct inhibitory effect on the secretory activity of adrenocortical cells. In cultured rat adrenocortical cells, this leptin fragment inhibits the production of corticosterone (B1669441). nih.govahajournals.org Notably, this inhibitory action on steroidogenesis occurs without affecting the proliferation of these cells. nih.govahajournals.org This suggests a specific modulatory role of Leptin (22-56) on the endocrine function of the adrenal cortex. nih.govahajournals.org

Table 2: Effects of Leptin (22-56) on Adrenocortical Cells In Vitro

Cell TypeParameter MeasuredObserved EffectReference
Cultured Rat Adrenocortical CellsCorticosterone ProductionInhibition nih.govahajournals.org
Cultured Rat Adrenocortical CellsCell ProliferationNo effect nih.govahajournals.org

There is evidence to suggest that Leptin (22-56) may play a role in the process of red blood cell formation, known as erythropoiesis. nih.govahajournals.org This potential hematopoietic activity has been proposed based on clinical observations where elevated levels of leptin fragments correlate with hematopoiesis in certain patient populations. nih.govahajournals.org However, direct in vitro studies using hematopoietic cell lines to conclusively demonstrate and characterize the influence of Leptin (22-56) on erythropoiesis are not extensively detailed in the currently available literature. The suggestion that it may favor erythropoiesis remains an area for further investigation. nih.govahajournals.org

There are no specific studies to date that have investigated the direct interactions of the Leptin (22-56) fragment with microbial systems or its specific role in host defense mechanisms.

For the full-length leptin protein, a broader role in immunity is recognized. abcepta.com Leptin is known to modulate both innate and adaptive immune responses and can act as a pro-inflammatory cytokine. abcepta.comscielo.br For example, it can increase the phagocytic activity of macrophages and the cytotoxic ability of natural killer (NK) cells. abcepta.com These functions are part of the body's complex host defense system against pathogens. ebsco.commsdmanuals.comnih.gov However, it remains to be determined whether the Leptin (22-56) fragment retains any of these immunomodulatory or host defense properties of the parent molecule.

Influence on Erythropoiesis in Hematopoietic Cell Lines

Preclinical In Vivo Studies in Animal Models for Pathway Delineation

While the precise intracellular signaling cascades activated by Leptin (22-56) are not as extensively delineated as those for the full-length leptin molecule, in vivo evidence points towards its interaction with the leptin receptor (OB-R) and subsequent engagement of downstream pathways. abcepta.comfrontiersin.org Full-length leptin is known to activate several major signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphatidylinositol 3-kinase (PI3K), and mitogen-activated protein kinase (MAPK) pathways. scielo.brwikipedia.orgnih.gov It is hypothesized that Leptin (22-56) may engage these same pathways, although direct in vivo evidence specifying this for the fragment is limited.

One study noted that compounds designed to enhance leptin signaling capacity did so by augmenting the leptin-induced activation of the STAT3 pathway. frontiersin.org This suggests that activation of STAT3 is a crucial component of leptin-like activity. The effects of Leptin (22-56) on specific neuronal populations, such as pro-opiomelanocortin (POMC) neurons, further imply the activation of downstream signaling cascades that modulate neuronal activity. researchgate.net

In vivo studies have identified the central nervous system, particularly the hypothalamus, as a key pharmacological target for Leptin (22-56). frontiersin.orgnvkc.nl The biological responses observed suggest that this fragment can influence energy homeostasis and neuroendocrine functions.

One of the primary biological responses documented is the regulation of food intake. A study involving the administration of Leptin (22-56) into the lateral cerebroventricle of rats demonstrated a reduction in food consumption. frontiersin.orgresearchgate.net This anorexigenic effect points to the compound's ability to interact with hypothalamic circuits that control appetite. nvkc.nl Specifically, these circuits involve POMC neurons, which are known to be activated by leptin to suppress appetite, and Neuropeptide Y (NPY) neurons, which are inhibited by leptin. researchgate.netnvkc.nl

Another significant biological response is the modulation of the hypothalamic-pituitary-adrenal (HPA) axis. Leptin (22-56) has been shown to inhibit the production of corticosterone, a key stress hormone in rodents. nih.gov This suggests an interaction with the neuroendocrine pathways that regulate stress responses. The full-length leptin hormone is known to suppress the HPA axis, and this fragment appears to share this inhibitory capability. nih.govpnas.orgoup.com

The table below summarizes the key pharmacological targets and observed biological responses of Leptin (22-56) in preclinical models.

Pharmacological TargetAnimal ModelObserved Biological Response
Central Nervous System (Hypothalamus)RatReduced food intake following intracerebroventricular administration. frontiersin.orgresearchgate.net
Hypothalamic POMC NeuronsMouseHyperpolarization of neurons and suppression of action potential firing at low glucose levels (ex vivo).
Adrenocortical CellsRatInhibition of corticosterone production (in vitro).
Hematopoietic System-Potential to favor erythropoiesis.

This table is based on available data and may not be exhaustive.

The administration of Leptin (22-56) in preclinical models has been shown to perturb several metabolic and physiological systems, primarily related to energy balance and neuroendocrine function.

The most notable perturbation is in the regulation of energy intake. By reducing food consumption in rats, Leptin (22-56) directly impacts the primary input to the body's energy balance equation. frontiersin.orgresearchgate.net This perturbation is initiated through its action on central appetite-regulating pathways.

Furthermore, the compound's influence on the HPA axis represents a significant physiological perturbation. The inhibition of corticosterone production can have widespread effects, as glucocorticoids are involved in regulating metabolism, immune function, and the stress response. nih.govpnas.org By suppressing corticosterone, Leptin (22-56) may alter glucose metabolism and other processes governed by this hormone. nvkc.nlpnas.org

In vivo studies on neonatal rats have shown that modifications in leptin levels during critical developmental periods can lead to long-term metabolic changes. oup.com While these studies used full-length leptin or a leptin antagonist, the findings underscore the importance of leptin signaling in programming metabolic health. For instance, early-life leptin administration was found to increase the expression of leptin and insulin receptors in visceral adipose tissue later in life. oup.com It is plausible that a bioactive fragment like Leptin (22-56) could induce similar long-term perturbations if administered during these developmental windows.

The following table details the observed system perturbations following the administration of Leptin (22-56) in preclinical models.

System PerturbedAnimal ModelDescription of Perturbation
Energy HomeostasisRatAlteration of feeding behavior, leading to a reduction in food intake. frontiersin.orgresearchgate.net
Neuroendocrine System (HPA Axis)RatInhibition of corticosterone secretion, suggesting a modulation of the stress response pathway. nih.gov
Central Neuronal ActivityMouseGlucose-dependent modulation of POMC neuron electrical activity (ex vivo).

This table is based on available data and may not be exhaustive.

Advanced Research Methodologies and Analytical Approaches for 183598 56 3 Studies

High-Throughput Screening Platforms for Molecular Interaction Discovery

High-throughput screening (HTS) serves as a cornerstone in the initial stages of drug discovery, allowing for the rapid assessment of large libraries of chemical compounds for their potential to interact with specific biological targets. In the context of 183598-56-3, HTS platforms are instrumental in identifying and characterizing its molecular interactions. These platforms often utilize fluorescence-based or luminescence-based assays to detect binding events or functional modulation of target proteins.

For instance, a typical HTS campaign to investigate this compound might involve a cell-based assay where a reporter gene's expression is modulated by the compound's interaction with a target pathway. The data generated from such screens provide a preliminary but crucial understanding of the compound's bioactivity, guiding further research into its mechanism of action.

Mass Spectrometry-Based Proteomics for Target Identification

Following the initial discovery of bioactivity through HTS, identifying the specific cellular targets of this compound is a critical next step. Mass spectrometry (MS)-based proteomics has emerged as a powerful and unbiased approach for this purpose. Techniques such as affinity purification-mass spectrometry (AP-MS) and chemical proteomics are employed to isolate and identify proteins that directly bind to the compound.

In a typical chemical proteomics workflow, a derivatized version of this compound is used as a "bait" to capture its interacting proteins from a complex cellular lysate. These protein-compound complexes are then isolated and the proteins are identified by tandem mass spectrometry (MS/MS). This approach not only confirms expected interactions but can also reveal novel, previously unknown targets, thereby broadening the understanding of the compound's biological effects.

Table 1: Common Mass Spectrometry Techniques for Target Identification

TechniqueDescriptionApplication for this compound
Affinity Purification-Mass Spectrometry (AP-MS)Uses an immobilized form of the compound to "pull down" interacting proteins from a cell lysate.Identification of direct binding partners of this compound.
Chemical ProteomicsEmploys a reactive, tagged version of the compound to covalently label interacting proteins in a cellular context.Capturing both strong and transient protein interactions in situ.
Thermal Proteome Profiling (TPP)Measures changes in protein thermal stability upon compound binding across the proteome.Identification of targets based on altered melting temperatures of proteins.

Advanced Microscopy Techniques for Subcellular Localization and Interaction Visualization

Visualizing the subcellular localization of this compound and its interactions within the cellular environment provides invaluable spatial and temporal information. Advanced microscopy techniques, particularly fluorescence microscopy, are central to these investigations. By tagging this compound with a fluorescent dye, its distribution within different cellular compartments, such as the nucleus, cytoplasm, or specific organelles, can be observed.

Furthermore, techniques like Förster Resonance Energy Transfer (FRET) and Bimolecular Fluorescence Complementation (BiFC) can be used to visualize and quantify the direct interaction between this compound and its target proteins in living cells. These methods provide dynamic insights into the formation and dissociation of protein-compound complexes, complementing the data obtained from proteomic analyses. Optical localization microscopy has been noted in contexts discussing various chemical compounds, highlighting its utility in imaging at a high resolution. saliva.com.cn

Bioinformatic and Computational Tools for Peptide Design and Functional Prediction

Bioinformatic and computational tools play a crucial, predictive role in the study of compounds like this compound, especially when it is a peptide or interacts with peptides. These tools are essential for designing new peptide variants with potentially enhanced activity or stability and for predicting their functional consequences.

Molecular docking simulations can predict the binding mode of this compound to its protein targets, offering insights into the key residues involved in the interaction. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of this compound and its analogs with their biological activity, guiding the synthesis of more potent compounds. These computational approaches accelerate the research and development cycle by prioritizing the most promising molecular candidates for experimental validation.

Table 2: Key Bioinformatic Tools and Their Applications

Tool/ApproachDescriptionRelevance to this compound Studies
Molecular DockingPredicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.Elucidating the binding interface between this compound and its target proteins.
Molecular Dynamics (MD) SimulationsSimulates the physical movements of atoms and molecules over time.Understanding the dynamic behavior and stability of the this compound-protein complex.
QSAR ModelingRelates the chemical structure of a series of compounds to their biological activity.Predicting the activity of new analogs of this compound to guide lead optimization.

Future Research Directions and Theoretical Frameworks

Elucidating the Full Spectrum of Biological Roles for Leptin Fragments

While the full leptin protein has a well-documented role in regulating energy homeostasis, neuroendocrine function, and metabolism, the specific functions of its fragments are still being uncovered. nih.govabcepta.com The fragment 183598-56-3 has been identified as a biologically active peptide. watsonbio.comlifetein.com Future research will likely focus on delineating its precise biological activities, distinct from the parent hormone.

Detailed Research Findings: Initial studies have shown that Leptin (22-56) can inhibit food intake when administered centrally in rats. nih.govchembk.com It has also been demonstrated to inhibit corticosterone (B1669441) production in cultured rat adrenocortical cells, suggesting a direct modulatory role on the adrenal glands that is independent of its effects on cell proliferation. chembk.commedchemexpress.com Other reported activities include enhancing the proliferative activity of myometrium and myoma cells and a potential role in erythropoiesis (red blood cell production). watsonbio.commedchemexpress.com A study also noted that Leptin (22-56) can depolarize neurons in the rat hypothalamic paraventricular nucleus. ruixibiotech.com These findings suggest that this fragment may be responsible for some of the specific peripheral and central effects of leptin.

Future investigations should aim to:

Clarify Receptor Interactions: Determine if this compound binds to the same leptin receptors (Ob-Rs) as the full-length hormone or if it interacts with other receptors or binding sites. chembk.commedchemexpress.com

Investigate Tissue-Specific Effects: Expand on the initial findings in the adrenal cortex and myometrium to explore its effects on other tissues where leptin receptors are present, such as the pancreas, liver, and immune cells. nih.govabcepta.com

Delineate Signaling Pathways: Identify the specific intracellular signaling cascades activated by this fragment, which may differ from or be a subset of those activated by the complete leptin molecule. abcepta.com

Integration of Structural and Functional Data for De Novo Peptide Design

Understanding the relationship between the structure of Leptin (22-56) and its function is critical for the rational design of new peptide-based molecules. The full leptin molecule has a four-helix bundle structure, and specific binding sites have been identified that are crucial for receptor interaction and activation. mdpi.comfrontiersin.org The N-terminal region of the full leptin protein has been shown to be essential for its biological and receptor-binding activities. nih.gov

The fragment this compound falls within this N-terminal portion of the protein, suggesting its sequence is significant for biological function. By integrating the known three-dimensional structure of leptin with the functional data from fragments like this compound, researchers can develop models for de novo peptide design.

Future applications could include:

Designing Peptide Mimetics: Creating smaller, more stable synthetic peptides that mimic the active domain of Leptin (22-56) to achieve more targeted physiological effects.

Developing Agonists and Antagonists: Synthesizing analogs of this compound that can either enhance (agonist) or block (antagonist) its specific biological actions. This could lead to more precise therapeutic interventions than using the full, pleiotropic leptin hormone.

Improving Pharmacokinetic Properties: Modifying the peptide structure to enhance its stability, bioavailability, and ability to cross biological barriers like the blood-brain barrier. nih.gov

Development of Novel Peptide-Based Research Tools and Probes

Biologically active peptide fragments are invaluable as research tools. Compound this compound can be leveraged to create sophisticated probes for studying the complex biology of the leptin system.

Potential developments include:

Radiolabeled or Fluorescent Probes: Synthesizing versions of Leptin (22-56) with radioactive or fluorescent tags. These probes could be used in binding assays to map the distribution of its specific binding sites in different tissues and to study receptor dynamics in real-time.

Affinity Chromatography: Immobilizing the this compound peptide on a solid support to create an affinity column. This could be used to isolate and identify its specific binding partners—receptors or other proteins—from complex biological samples.

Probes for In Vivo Imaging: Developing probes based on this fragment for use in non-invasive imaging techniques like Positron Emission Tomography (PET) to visualize its targets within a living organism.

The use of Leptin (22-56) in in vitro experiments on cultured cells already establishes its utility as a research tool to probe cellular responses. watsonbio.commedchemexpress.com

Exploration of this compound in Complex Biological Networks

The actions of any biologically active molecule must be understood within the context of the complex networks in which it operates. Leptin itself is known to interact with a wide array of hormonal and metabolic pathways, including those involving insulin (B600854), glucocorticoids, and various neuropeptides. nih.govwikipedia.org

The fragment this compound has been shown to influence the hypothalamic-pituitary-adrenal (HPA) axis through its effects on corticosterone secretion and to act on hypothalamic neurons. medchemexpress.compnas.org This places it within the central networks controlling stress and energy balance. Its effects on uterine cells also link it to reproductive system networks. watsonbio.com

Future research should focus on:

Systems Biology Approaches: Using transcriptomics, proteomics, and metabolomics to analyze the global changes in cells or tissues after treatment with this compound. This can reveal the broader networks and pathways it modulates.

Neuroendocrine Interactions: Further investigating its interplay with other appetite-regulating hormones (e.g., ghrelin, NPY) and neurotransmitters within the hypothalamus. wikipedia.org

Peripheral Crosstalk: Examining how its direct effects on organs like the adrenal gland influence the function of other systems, such as the cardiovascular and immune systems. abcepta.comlktlabs.com

Contribution to Fundamental Understanding of Peptide Hormone Action

The study of peptide fragments like this compound makes a significant contribution to the fundamental principles of endocrinology and cell biology. It challenges the notion that a hormone must be intact to exert a biological effect and highlights the concept of functional domains within a single protein.

Key contributions include:

Domain-Specific Functions: Demonstrating that a specific fragment of a larger hormone can have a distinct subset of biological activities. For example, while full-length leptin has broad effects on metabolism and cell growth, Leptin (22-56) shows more targeted actions, such as inhibiting corticosterone secretion without affecting cell proliferation in the same cells. chembk.commedchemexpress.com

Mechanisms of Pleiotropy: Helping to explain how a single hormone like leptin can have numerous, seemingly unrelated effects in different tissues. These diverse actions may be mediated by different domains of the peptide binding to various receptor isoforms or interacting with different co-factors in various cell types.

Endogenous Processing: The existence of biologically active fragments raises the question of whether they are produced endogenously in the body through the natural processing of the full-length hormone. Elevated levels of leptin fragments have been found in certain physiological states, such as renal failure, suggesting they may have a physiological or pathophysiological role. medchemexpress.com

By isolating and studying the properties of this compound, the scientific community can gain deeper insights into the intricate mechanisms governing peptide hormone signaling, from receptor binding to the integration of complex biological responses.

Compound Information Table

Q & A

Q. How to develop a theoretical framework linking this compound’s properties to its functional applications?

  • Strategy :
  • Anchor hypotheses to established theories (e.g., transition state theory for catalytic studies).
  • Use path analysis or structural equation modeling to test causal relationships between variables.
  • Publish negative results to refine theoretical assumptions and prevent publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.